molecular formula C16H15FN2O3S B2799735 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide CAS No. 941931-84-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide

Cat. No. B2799735
CAS RN: 941931-84-6
M. Wt: 334.37
InChI Key: SHXCMAXRXVAKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide, commonly known as DB844, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DB844 belongs to the class of thiazolidinones and has been found to exhibit potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Applications

Research by Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing antimicrobial effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).

Anticancer and Antibacterial Activities

Zhang et al. (2017) synthesized novel 2-amino-4-phenylthiazole derivatives containing an amide moiety, based on the structural features of sorafenib. These compounds, particularly N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide, exhibited remarkable antitumor effects against human colon cancer and lung epithelial cells, alongside moderate antibacterial activity (Zhang et al., 2017).

Synthesis and Antimicrobial Screening

Another study by Desai et al. (2013) on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring revealed that these thiazole derivatives could provide therapeutic intervention for microbial diseases, showing significant activity against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis, Structure, and Biological Activities

Xu et al. (2005) prepared novel triazole compounds containing a 2-methylidenethiazolidine ring, which demonstrated fungicidal activities. This indicates the potential of these compounds for developing new antimicrobial agents (Xu et al., 2005).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXCMAXRXVAKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.